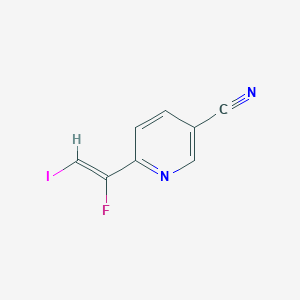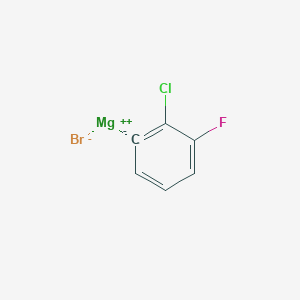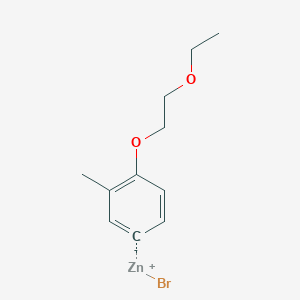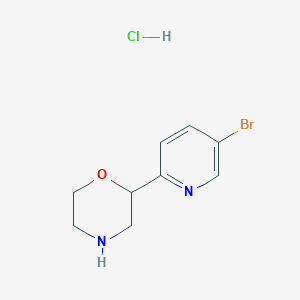
2-(5-Bromopyridin-2-yl)morpholine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-2-yl)morpholine hydrochloride is an organic compound with the molecular formula C9H11BrN2O·HCl. It is a white crystalline solid that is used in various scientific research applications. The compound is known for its unique chemical structure, which includes a bromopyridine moiety attached to a morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)morpholine hydrochloride typically involves the reaction of 5-bromopyridine with morpholine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 5-bromopyridine is reacted with morpholine in the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 2-(5-Bromopyridin-2-yl)morpholine hydrochloride may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopyridin-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.
Applications De Recherche Scientifique
2-(5-Bromopyridin-2-yl)morpholine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Bromopyridin-2-yl)morpholine: Similar structure but lacks the hydrochloride salt form.
5-Bromopyridine: Contains the bromopyridine moiety but lacks the morpholine ring.
2-(5-Bromopyridin-2-yl)ethanol: Contains the bromopyridine moiety but has an ethanol group instead of the morpholine ring.
Uniqueness
2-(5-Bromopyridin-2-yl)morpholine hydrochloride is unique due to its combination of the bromopyridine moiety and the morpholine ring, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Propriétés
Formule moléculaire |
C9H12BrClN2O |
|---|---|
Poids moléculaire |
279.56 g/mol |
Nom IUPAC |
2-(5-bromopyridin-2-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-7-1-2-8(12-5-7)9-6-11-3-4-13-9;/h1-2,5,9,11H,3-4,6H2;1H |
Clé InChI |
ZQJWQFZAVQKPHI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=NC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



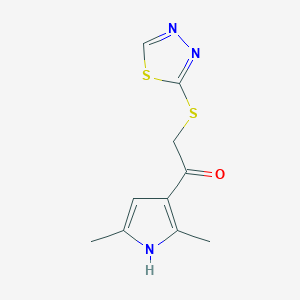
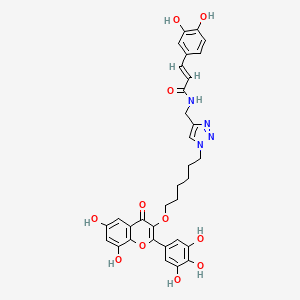
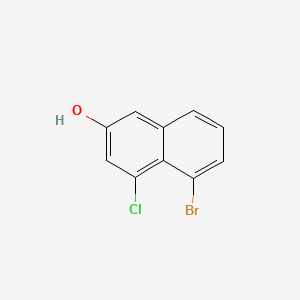
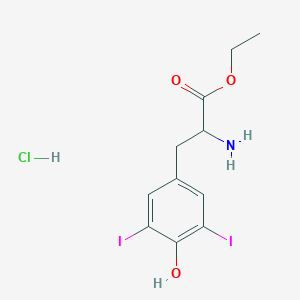
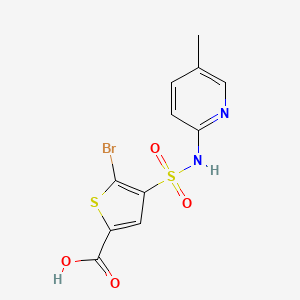

![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
